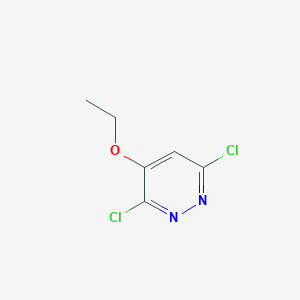

3,6-Dichloro-4-ethoxypyridazine

Descripción general

Descripción

Synthesis Analysis

DCPE can be synthesized by reacting 3,6-dichloropyridazine with ethyl alcohol in the presence of a base like sodium ethoxide or potassium carbonate.

Molecular Structure Analysis

The molecular formula of DCPE is C6H6Cl2N2O, and its molecular weight is 193.03 g/mol. The InChI code is InChI=1S/C6H6Cl2N2O/c1-2-11-4-3-5(7)9-10-6(4)8/h3H,2H2,1H3.

Physical And Chemical Properties Analysis

DCPE is a white crystalline solid that is soluble in organic solvents like dimethyl sulfoxide, ethanol, and methanol. The melting point of DCPE is 105-107°C. The compound is stable under normal conditions but may decompose when exposed to light or heat. The compound has a log Kow value of 1.1, indicating that it has moderate lipophilicity.

Aplicaciones Científicas De Investigación

Application in Synthetic Chemistry

- Summary of the Application : 3,6-Dichloro-4-ethoxypyridazine is an important source material for the synthesis of many agricultural chemicals and medicines .

- Methods of Application : The synthesis of 3,6-Dichloro-4-ethoxypyridazine involves taking 3,6-dihydroxy pyridazine and phosphorus oxychloride as raw materials, and reacting in a proper solvent at 0-80 DEG C .

- Results or Outcomes : The method disclosed has the advantages of easiness for reaction material obtaining, reasonability for price, moderation in reaction condition, easiness for operation, easiness for control, simple post-processing, stability in product quality and high purity .

Application in Pharmacology

- Summary of the Application : Diazine alkaloid (pyridazine, pyrimidine and pyrazine) scaffold, a widespread two-nitrogen containing compounds in nature (DNA, RNA, flavors, and fragrances), constitutes a central building block for wide range of pharmacological applications .

- Results or Outcomes : Diazines are reported to exhibit antimetabolite (antifolate and), anticancer, antibacterial, antiallergic, tyrosine kinase, antimicrobial, calcium channel antagonistic, anti-inflammatory, analgesic, antihypertensive, antileishmanial, antituberculostatic, anticonvulsant, diuretic and potassium-sparing, to antiaggressive activities .

Application in Pesticide Synthesis

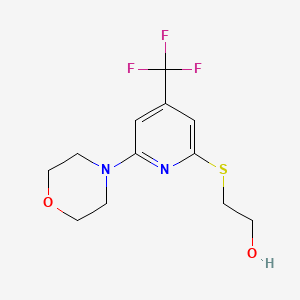

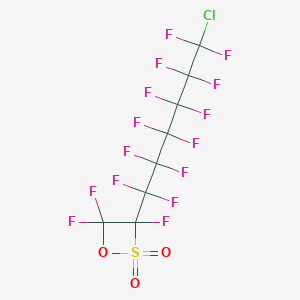

- Summary of the Application : 3,6-Dichloro-4-ethoxypyridazine is a key intermediate in the synthesis of fipronil, a highly effective broad-spectrum insecticide widely used for fruits, vegetables, coffee, rice, and other crops, as well as for seed treatment and soil injection .

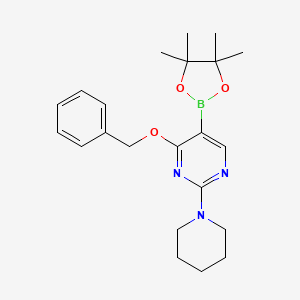

- Methods of Application : The synthesis of fipronil involves several steps, including the oxidation of sulfur into sulfoxide and coupling reactions such as Suzuki–Miyaura .

- Results or Outcomes : Fipronil is effective against a host of crop insect pests, including grasshoppers, boll weevils, rice insects, termites, house flies, fruit flies, and thrips .

Application in Large-Scale Chlorination

- Summary of the Application : 3,6-Dichloro-4-ethoxypyridazine can be produced through a large-scale, solvent-free chlorination process .

- Methods of Application : The process involves taking 3,6-dihydroxy pyridazine and phosphorus oxychloride as raw materials, and reacting in a proper solvent at 0-80 DEG C .

- Results or Outcomes : The method has the advantages of easiness for reaction material obtaining, reasonability for price, moderation in reaction condition, easiness for operation, easiness for control, simple post-processing, stability in product quality and high purity .

Safety And Hazards

DCPE is intended for research purposes and is not designed for human therapeutic applications or veterinary use. It is recommended to handle this compound under inert gas and protect it from moisture . It should be kept away from heat, sparks, open flames, hot surfaces, and should not be subjected to grinding, shock, or friction . It is also recommended to avoid breathing its dust, fume, gas, mist, vapors, or spray .

Propiedades

IUPAC Name |

3,6-dichloro-4-ethoxypyridazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6Cl2N2O/c1-2-11-4-3-5(7)9-10-6(4)8/h3H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCEQFMVBPLEFDL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=NN=C1Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,6-Dichloro-4-ethoxypyridazine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

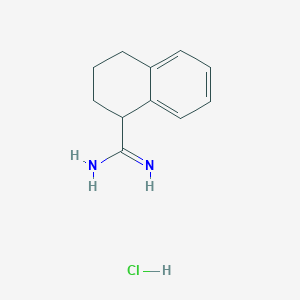

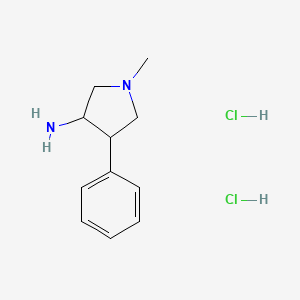

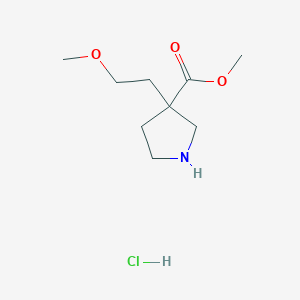

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Methylimidazo[1,2-a]pyridin-5-amine hydrochloride](/img/structure/B1431249.png)

![(R)-Hexahydro-pyrrolo[1,2-a]pyrazin-6-one hydrochloride](/img/structure/B1431261.png)

![Methyl 2-{1-[(fluorosulfonyl)methyl]cyclopropyl}acetate](/img/structure/B1431262.png)